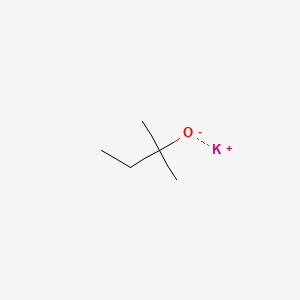

Potassium 2-methylbutan-2-olate

Descripción general

Descripción

Potassium 2-methylbutan-2-olate, also known as Potassium tert-amylate, is a chemical compound with the molecular formula C5H11KO . It is commonly used as a strong base in organic synthesis .

Physical And Chemical Properties Analysis

Potassium 2-methylbutan-2-olate is a colorless to pale yellow liquid. It has a density of 0.90 g/mL at 20°C, a melting point of >160°C, and a boiling point of 81°C. It reacts with water and has a vapor pressure of 0.001-0.49Pa at 20-90℃ .Aplicaciones Científicas De Investigación

Organic Synthesis

Potassium tert-pentoxide is a strong, hindered base that is frequently used in organic synthesis. It is particularly useful in deprotonation reactions where a less nucleophilic base is required to avoid side reactions. For instance, it can be used in combination with lithium diisopropyl amide to generate a superbase for the selective metallation of the aralkyl system at the 6-position of protected estradiols .

Organic Synthesis

Potassium tert-pentoxide: is a strong base used in organic synthesis, particularly in the generation of superbases through the combination with lithium diisopropyl amide. These superbases are crucial for selective metallation reactions, such as the metallation of the aralkyl system at the 6-position of protected estradiols .

Safety and Hazards

Propiedades

IUPAC Name |

potassium;2-methylbutan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O.K/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLVQFQTCMUIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068288 | |

| Record name | Potassium 2-methylbutan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41233-93-6 | |

| Record name | 2-Butanol, 2-methyl-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041233936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 2-methyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 2-methylbutan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-methylbutan-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

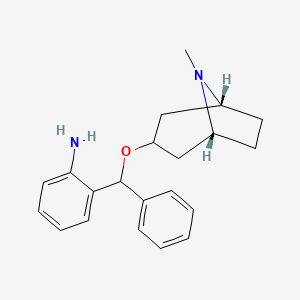

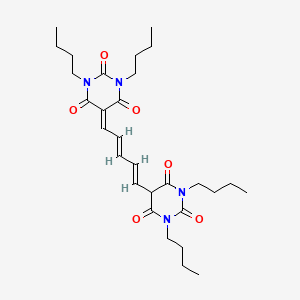

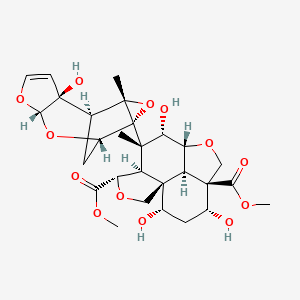

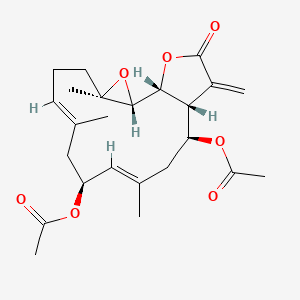

Feasible Synthetic Routes

Q & A

Q1: What makes Potassium tert-pentoxide such a powerful base, and how does this influence its reactivity?

A1: Potassium tert-pentoxide's exceptional basicity stems from the combination of a highly electropositive potassium cation and a bulky, electron-donating tert-pentoxide anion. This structure facilitates the abstraction of protons from even weakly acidic compounds. [, ] The steric bulk of the tert-pentoxide anion also hinders its nucleophilic properties, making it ideal for reactions where strong basicity is required without unwanted side reactions. [] For example, it has been successfully used to deprotonate isopropylarenes, forming a nucleophile that subsequently reacts with cyclohexene oxide in the synthesis of chiral auxiliaries. []

Q2: Can you provide examples of Potassium tert-pentoxide's use in polymer chemistry?

A2: Potassium tert-pentoxide plays a crucial role in modifying the properties of polymers. Researchers have demonstrated its effectiveness in the selective multisite metalation of nonpolar block copolymers. [] This metalation process allows for the introduction of various functional groups, such as carboxyl, hydroxy, or alkyl groups, leading to block copolymers with tailored properties, including the ability to form micellar solutions in aqueous media. [] Furthermore, Potassium tert-pentoxide, in conjunction with organolithium compounds, forms "superbases" capable of selectively metalating polystyrene, poly(4-methylstyrene), and their block copolymers. [] This controlled metalation allows for the fine-tuning of polymer characteristics by introducing specific functionalities at desired positions along the polymer chain. []

Q3: Are there any applications of Potassium tert-pentoxide in the synthesis of small organic molecules?

A3: Potassium tert-pentoxide is a valuable reagent in synthesizing 1,3-diketones, important building blocks in organic synthesis. [] Se-Acylmethyl selenocarboxylates, synthesized by reacting potassium selenocarboxylates with α-bromoketones, undergo selenium extrusion upon treatment with potassium tert-pentoxide. [] This reaction proceeds with high efficiency, affording 1,3-diketones in good yields. []

Q4: What analytical techniques are employed to study Potassium tert-pentoxide and its reactions?

A4: Researchers utilize various analytical methods to characterize Potassium tert-pentoxide and its reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is valuable in determining the positions of metalation in polymers treated with potassium tert-pentoxide-containing reagents. [] Gel Permeation Chromatography (GPC) is employed to analyze the molecular weight distribution of polymers, providing insights into the extent and selectivity of the reactions involving potassium tert-pentoxide. [, ] Additionally, Matrix-Assisted Laser Desorption Ionization-Time-of-Flight Mass Spectrometry (MALDI-ToF MS) offers precise information about the molecular weight and dispersity of polymers synthesized using Potassium tert-pentoxide-based methodologies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262149.png)